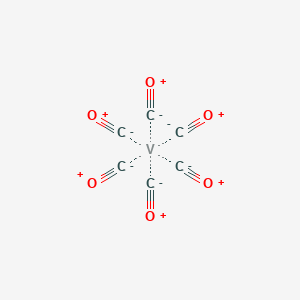
Vanadium carbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacarbonylvanadium is a metal carbonyl and a vanadium coordination entity.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1.1 Catalysis in Organic Synthesis
Vanadium carbonyl complexes are widely used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions. For instance, vanadium hexacarbonyl is employed in the carbonylation of organic substrates, leading to the formation of valuable carbonyl compounds. This process is particularly useful in the synthesis of fine chemicals and pharmaceuticals.
- Case Study : A study demonstrated that vanadium-doped ordered mesoporous zirconium oxophosphate nanocomposites exhibited enhanced catalytic performance for the selective oxidation of alcohols and hydrocarbons to carbonyl compounds. The catalyst showed excellent reusability and broad substrate compatibility, outperforming traditional catalytic materials in terms of product yield and reaction time .
1.2 Heterogeneous Catalysis
this compound complexes can also serve as precursors for heterogeneous catalysts. Their ability to form stable metal-carbonyl frameworks allows for the development of catalysts that can be easily recovered and reused.
- Data Table: Catalytic Performance Metrics
| Catalyst Type | Reaction Type | Yield (%) | Reusability | Reaction Time (hrs) |
|---|---|---|---|---|
| V/M-ZrPO Nanocomposite | Selective oxidation | 95 | Yes | 2 |
| Vanadium Hexacarbonyl | Carbonylation | 90 | Yes | 3 |
Medicinal Applications
2.1 Anti-Diabetic Properties
Vanadium compounds, including this compound complexes, have been extensively studied for their insulin-mimetic properties. They enhance glucose metabolism and have shown potential in treating diabetes.
- Case Study : Research indicates that vanadium-based drugs can significantly lower blood glucose levels in diabetic models by mimicking insulin activity. Clinical trials have highlighted their efficacy with relatively low toxicity compared to traditional treatments .
2.2 Anti-Cancer Activity
Recent studies have also explored the anti-cancer properties of vanadium compounds. This compound complexes are being investigated for their ability to induce apoptosis in cancer cells.
- Data Table: Medicinal Applications of Vanadium Compounds
| Compound Type | Disease Target | Mechanism of Action | Clinical Status |
|---|---|---|---|
| Vanadium Hexacarbonyl | Diabetes | Insulin mimicry | Ongoing Trials |
| Vanadium Complexes | Cancer | Induction of apoptosis | Preclinical Studies |
Material Science Applications
3.1 Nanoparticle Synthesis
this compound serves as a precursor for the synthesis of nanoparticles, which have applications in catalysis and drug delivery systems.
- Case Study : Metal carbonyls, including this compound, are utilized to produce nanoparticles through thermal decomposition methods, leading to materials with unique electronic and catalytic properties .
3.2 Alloy Production
Vanadium's properties make it suitable for use in alloys that require high strength and corrosion resistance. This compound can be processed to produce high-purity vanadium metal used in aerospace and other high-performance applications.
Analyse Chemischer Reaktionen
Reduction Reactions
V(CO)₆ undergoes reduction to form stable anionic species. The primary reaction involves one-electron reduction to yield the monoanion [V(CO)₆]⁻, which is isolable as salts with counterions like Na⁺ .
-
Mechanism :
V CO 6+e−→[V CO 6]−This anion retains an octahedral geometry but with slightly shortened V–C bonds (1.93 Å vs. 2.00 Å in neutral V(CO)₆) .
Substitution Reactions
V(CO)₆ reacts with ligands such as phosphines and cyclopentadienyl (Cp) to form mixed-ligand complexes:
Phosphine Substitution
Tertiary phosphines (PR₃) displace CO ligands, often leading to disproportionation . For example:
V CO 6+2PMe3→[V CO 4(PMe3)2]+2CO
Cyclopentadienyl Complex Formation
Reaction with Cp⁻ sources (e.g., C₅H₅HgCl) yields piano-stool complexes :
V CO 6+C5H5−→(η5 C5H5)V CO 4+2CO
The product, (η⁵-C₅H₅)V(CO)₄, is volatile and thermally stable .
Formation of Binuclear Complexes
Binuclear vanadium carbonyls form via aggregation or photolysis. Key examples include:
V₂(CO)₁₂
A singlet structure with two V(CO)₆ units linked by a long V–V bond (3.33–3.48 Å) . No bridging CO ligands are present.
V₂(CO)₁₀
Features a V≡V triple bond (2.51–2.54 Å) and three semi-bridging CO groups . IR spectra show distinct ν(CO) bands:
| Bond Type | ν(CO) (cm⁻¹) |
|---|---|
| Terminal | 2050–2175 |
| Semi-bridging | 1984–2000 |
| Bridging | 1646–1700 |
Hydride Formation
Reductive carbonylation of VCl₃ with Na naphthalenide under CO yields hydride complexes :
VCl3+4Na+3CO→[V CO 3H]−+3NaCl
The hydride ligand stabilizes low-valent vanadium centers.
Oxide-Carbonyl Complexes
Vanadium oxide-carbonyl cations (e.g., VO(CO)₆⁺) exhibit blue-shifted ν(CO) frequencies compared to pure carbonyls, indicating stronger M–CO backbonding upon oxidation .
Key Bond Parameters
| Compound | V–V Bond Length (Å) | V–C Terminal (Å) | V–C Bridging (Å) |
|---|---|---|---|
| V(CO)₆ | – | 1.993–2.005 | – |
| [V(CO)₆]⁻ | – | 1.93 | – |
| V₂(CO)₁₀ | 2.51–2.54 | 1.93–2.01 | 1.93 (semi-bridge) |
IR Spectroscopy
Distinct ν(CO) bands differentiate bonding modes:
Thermal and Photochemical Stability
V(CO)₆ decomposes above 60°C, releasing CO . Photolysis induces aggregation to form binuclear species (e.g., V₂(CO)₁₀) , while prolonged light exposure degrades the compound .
Eigenschaften
CAS-Nummer |
20644-87-5 |
|---|---|
Molekularformel |
C6O6V |
Molekulargewicht |
219 g/mol |
IUPAC-Name |
carbon monoxide;vanadium |
InChI |
InChI=1S/6CO.V/c6*1-2; |
InChI-Schlüssel |
BVSRFQDQORQURQ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















